molecular formula C12H15N3O B11887946 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Katalognummer: B11887946
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: ZAXBBBVYBCEHEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework that includes an oxygen atom and three nitrogen atoms, making it a versatile scaffold for chemical modifications and biological evaluations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with an appropriate oxo-compound, followed by cyclization with a suitable reagent to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is unique due to its specific combination of a spirocyclic structure with an oxygen atom and three nitrogen atoms. This unique arrangement allows for diverse chemical modifications and potential biological activities that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C12H15N3O

Molekulargewicht

217.27 g/mol

IUPAC-Name

3-phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene

InChI

InChI=1S/C12H15N3O/c1-2-4-10(5-3-1)11-14-12(16-15-11)6-8-13-9-7-12/h1-5,13H,6-9H2,(H,14,15)

InChI-Schlüssel

ZAXBBBVYBCEHEJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12N=C(NO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.